![molecular formula C10H22Cl2N4 B15299102 1-{5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine dihydrochloride](/img/structure/B15299102.png)
1-{5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a diethylamino group and a methanamine group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Métodos De Preparación
The synthesis of 1-{5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine dihydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the diethylamino group: This step involves the alkylation of the pyrazole ring with diethylamine, often using alkyl halides or other suitable alkylating agents.
Addition of the methanamine group: This can be done through reductive amination, where the pyrazole derivative is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Formation of the dihydrochloride salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
1-{5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of any oxidized functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group or the methanamine group can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the pyrazole ring or the removal of substituents.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-{5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine dihydrochloride has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, or other biochemical assays.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mecanismo De Acción
The mechanism of action of 1-{5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-{5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine dihydrochloride can be compared with other similar compounds, such as:
1-{5-[(diethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride: This compound has a similar diethylamino group but differs in the ring structure and substituents.
1-[(Diethylamino)methyl]cyclopropanamine dihydrochloride: This compound has a cyclopropane ring instead of a pyrazole ring.
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride: This compound has a similar pyrazole ring but differs in the substituents and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H22Cl2N4 |
|---|---|
Peso molecular |
269.21 g/mol |
Nombre IUPAC |
N-[[4-(aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-ethylethanamine;dihydrochloride |
InChI |
InChI=1S/C10H20N4.2ClH/c1-4-14(5-2)8-10-9(6-11)7-12-13(10)3;;/h7H,4-6,8,11H2,1-3H3;2*1H |
Clave InChI |
LVIYLNPXPXHMTA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=C(C=NN1C)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(6-bromopyridin-2-yl)amino]butyl}-2-phenylacetamide](/img/structure/B15299020.png)
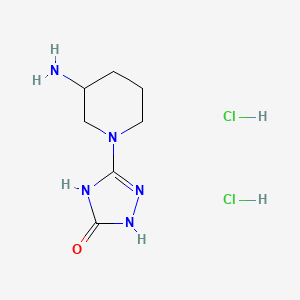
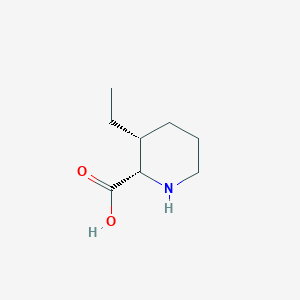
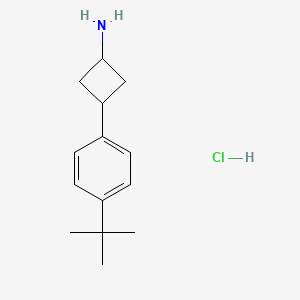
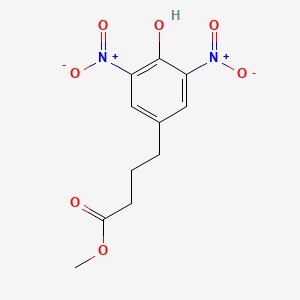
![Methyl 3-(carboxy)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15299040.png)
![{3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol](/img/structure/B15299041.png)
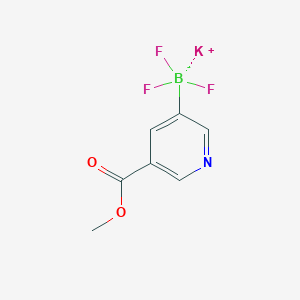
![1,8-Diazaspiro[5.5]undecan-2-one dihydrochloride](/img/structure/B15299056.png)
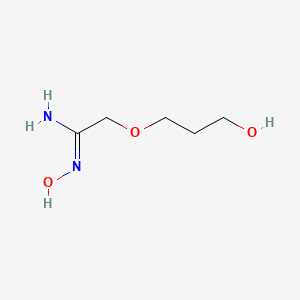
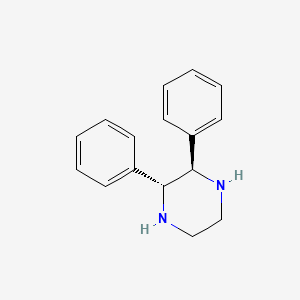
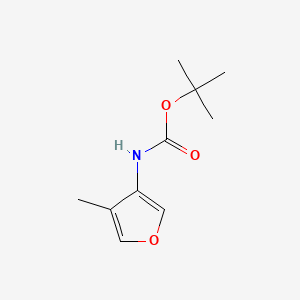
![6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15299083.png)
![[2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid](/img/structure/B15299092.png)
